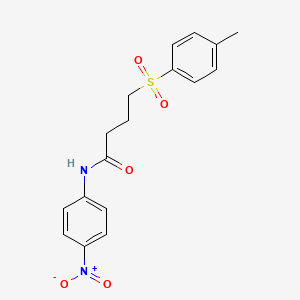

N-(4-nitrophenyl)-4-tosylbutanamide

Description

N-(4-nitrophenyl)-4-tosylbutanamide is an organic compound whose structure suggests a potential for diverse chemical and biological interactions. While specific research on this exact molecule is not extensively published, its architecture, combining an aryl-sulfonamide, an amide, and a nitrophenyl group, positions it as a compound of academic interest. Its full chemical name is N-(4-nitrophenyl)-4-(tosyl)butanamide, and its structure can be explored through its constituent functional groups.

Chemical Properties of N-(4-nitrophenyl)-4-tosylbutanamide

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂O₅S | Inferred from name |

| IUPAC Name | N-(4-nitrophenyl)-4-(p-tolylsulfonamido)butanamide | Inferred from name |

| CAS Number | Not explicitly found in searches |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-13-4-10-16(11-5-13)25(23,24)12-2-3-17(20)18-14-6-8-15(9-7-14)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVIOYABUXZMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 4 Nitrophenyl 4 Tosylbutanamide and Its Analogs

Retrosynthetic Analysis of the N-(4-nitrophenyl)-4-tosylbutanamide Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.comslideshare.net For N-(4-nitrophenyl)-4-tosylbutanamide, the primary disconnection is at the amide bond, a common and reliable bond formation strategy. This disconnection reveals two key synthons: a 4-tosylbutanoic acid derivative and a 4-nitroaniline (B120555) moiety.

A further disconnection on the 4-tosylbutanoic acid synthon at the sulfur-carbon bond can lead to a simpler butanoic acid derivative and a p-toluenesulfonyl source. Similarly, the 4-nitroaniline synthon can be conceptually broken down to an aniline (B41778) precursor and a nitrating agent. This systematic deconstruction provides a clear roadmap for the forward synthesis, highlighting the critical bond formations and the necessary reagents.

Classical and Modern Approaches for Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis. acs.org The reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is central to the synthesis of N-(4-nitrophenyl)-4-tosylbutanamide.

Condensation Reactions Involving Butanoic Acid Derivatives and Aniline Moieties

The direct condensation of a butanoic acid derivative with an aniline moiety is a primary route to the target amide. However, direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. To overcome this, various coupling reagents are employed to activate the carboxylic acid. acs.org Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govajchem-a.comnih.gov These reagents facilitate the formation of a highly reactive intermediate that is readily attacked by the amine.

For instance, the coupling of a substituted butanoic acid with an aniline derivative can be achieved in good yields using EDC and DMAP in the presence of a catalytic amount of HOBt. nih.govnih.gov The choice of solvent and base is also crucial for optimizing the reaction conditions.

Application of Activated Carboxylic Acid Derivatives in Synthesis

An alternative to in-situ activation is the use of pre-activated carboxylic acid derivatives. mdpi.comiajpr.com The most common of these are acyl chlorides, which are highly reactive and readily react with amines to form amides. researchgate.net For the synthesis of N-(4-nitrophenyl)-4-tosylbutanamide, 4-tosylbutanoic acid can be converted to 4-tosylbutanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netmdpi.com The resulting acyl chloride can then be reacted with 4-nitroaniline to form the desired amide. This method is often efficient and proceeds under mild conditions.

Other activated forms include acid anhydrides and esters, particularly those with good leaving groups like p-nitrophenyl esters. towson.edu These activated derivatives offer a balance of reactivity and stability, making them valuable tools in amide synthesis.

Introduction of the 4-Nitrophenyl Group

The 4-nitrophenyl group is a key structural feature of the target molecule. Its introduction can be achieved through several synthetic strategies.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a powerful method for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgnih.govlibretexts.org In the context of synthesizing N-(4-nitrophenyl)-4-tosylbutanamide, if the amide bond is formed first, the nitro group could potentially be introduced onto an N-phenyl-4-tosylbutanamide precursor. However, a more common and efficient approach involves starting with a pre-functionalized nitroaromatic compound.

For example, 4-nitroaniline is a readily available starting material where the nitro group is already in the desired position. wikipedia.org Another strategy involves the reaction of a nucleophile, such as an amine, with a nitro-substituted aryl halide. The presence of the nitro group in the para position strongly activates the ring towards nucleophilic attack, facilitating the displacement of the halide. For instance, the reaction of an amine with 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160) can be an effective way to introduce the 4-nitrophenyl moiety. nih.gov

Coupling Reactions with Nitroaryl Precursors (e.g., Suzuki-Miyaura coupling for related structures)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. thieme.demdpi.com While traditionally used for coupling aryl halides or triflates with boronic acids, recent advancements have shown that nitroarenes can also be used as coupling partners. nih.govorganic-chemistry.orgnih.gov This denitrative coupling allows for the direct use of readily available nitroaromatic compounds as electrophiles.

In the context of synthesizing analogs of N-(4-nitrophenyl)-4-tosylbutanamide, a Suzuki-Miyaura coupling could be envisioned to construct the aryl-aryl bond in related biaryl structures. nih.gov For the direct synthesis of the target molecule, this method is less direct but highlights the versatility of modern coupling reactions in accessing a wide range of substituted aromatic compounds. The reaction typically requires a palladium catalyst, a suitable ligand (such as BrettPhos), and a base. organic-chemistry.orgnih.gov

Electrophilic Aromatic Nitration Strategies for Phenylbutanamides

The introduction of a nitro (–NO₂) group onto the phenyl ring of a phenylbutanamide precursor is a key step in the synthesis of N-(4-nitrophenyl)-4-tosylbutanamide. This is typically achieved through electrophilic aromatic substitution. The phenyl ring of precursor compounds like N-phenylbutanamide can undergo nitration, demonstrating the compound's reactivity in such substitutions. evitachem.com

The most common method for aromatic nitration involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). minia.edu.egrushim.ru The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). minia.edu.egmasterorganicchemistry.com

The mechanism proceeds in two main stages:

Formation of the Electrophile: Nitric acid reacts with sulfuric acid to form the nitronium ion. masterorganicchemistry.com

Attack and Re-aromatization: The π-electron system of the benzene (B151609) ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.eg A weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. minia.edu.egmasterorganicchemistry.com

For a substrate like N-phenylbutanamide, the amide group (–NHCOR) is an ortho-, para-directing activator. Therefore, nitration is expected to yield a mixture of ortho- and para-substituted products, with the para-product, N-(4-nitrophenyl)butanamide, often being the major isomer due to reduced steric hindrance.

Table 1: General Reaction for Electrophilic Aromatic Nitration

| Reactant | Reagents | Electrophile | Product |

| Phenylbutanamide | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | N-(4-nitrophenyl)butanamide |

| and N-(2-nitrophenyl)butanamide |

This table illustrates the general principle of nitrating a phenylbutanamide precursor.

Incorporation of the Tosyl Moiety

The tosyl (p-toluenesulfonyl) group is a critical functional group in the target molecule. Its incorporation is typically achieved after the formation of the butanamide linkage and can be accomplished through several methods, primarily involving the creation of a sulfonamide bond.

Sulfonylation Reactions

Sulfonylation is the most direct method for forming sulfonamides. This reaction involves treating an amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. sci-hub.seeurjchem.com The base is necessary to neutralize the hydrochloric acid (HCl) generated during the reaction. sci-hub.se

A variety of amines, including primary and secondary aliphatic and aromatic amines, can be effectively sulfonylated using this method. sci-hub.se The reaction conditions can be tailored for different substrates. For instance, some methods employ catalysts to facilitate the reaction, especially for less nucleophilic or sterically hindered amines. organic-chemistry.orgresearchgate.net Copper(II) oxide has been shown to be an inexpensive and efficient catalyst for the sulfonylation of a wide range of amines, alcohols, and phenols under mild and neutral conditions. researchgate.net

Table 2: Selected Catalysts and Conditions for Sulfonylation of Amines

| Sulfonylating Agent | Amine Type | Catalyst/Base | Conditions | Yield | Reference |

| Arylsulfonyl chlorides | Primary/Secondary Aliphatic & Aromatic | K₂CO₃ | Room Temperature, Solvent-Free | High | sci-hub.se |

| Tosyl chloride | Primary/Secondary Amines, Alcohols | Cupric Oxide (CuO) | Mild, Neutral | Excellent | researchgate.net |

| Tosyl chloride | Less Nucleophilic/Hindered Anilines | Indium | - | Excellent | organic-chemistry.org |

This table provides examples of different systems used for sulfonylation reactions.

Mitsunobu-Type Reactions for Tosyl Group Introduction

The Mitsunobu reaction offers an alternative and powerful method for forming C-N bonds with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgchemistrysteps.com While classically used to convert alcohols to esters, ethers, and other functional groups, it can be adapted for sulfonamide synthesis. organic-chemistry.org

In this context, a pronucleophile containing the tosyl group, such as a tosylamide or a tosylhydrazone, is reacted with an alcohol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). researchgate.netsigmaaldrich.com The reaction proceeds through the activation of the alcohol by the phosphine-azodicarboxylate complex, making it susceptible to nucleophilic attack by the deprotonated tosylamide. chemistrysteps.com This method is particularly valuable for its mild conditions and stereochemical control. organic-chemistry.org Tosyl- and Boc-hydrazones have been demonstrated to be effective nucleophiles in the Mitsunobu reaction when reacted with primary and secondary alcohols. researchgate.net

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. rsc.orgorganic-chemistry.org Key parameters that are typically optimized include solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.

For the synthesis of related sulfonamides and amides, studies have shown that systematic variation of these parameters can have a profound impact on the reaction outcome. For example, in a multi-component reaction for the synthesis of 2-iminothiazoles, changing the solvent from water or DMF to THF and lowering the temperature from room temperature to 10-15°C dramatically improved the yield from trace amounts to 80%. researchgate.net Further optimization by adjusting the stoichiometry of the amine reactant increased the yield to 89%. researchgate.net Similarly, in a solvent-free amide synthesis, increasing the temperature from ambient to 150°C significantly boosted the yield from 3% to 32%, with further improvements seen upon the addition of a base. researchgate.net

Table 3: Example of Reaction Condition Optimization

| Entry | Solvent | Temperature (°C) | Equivalents of Amine | Yield (%) |

| 1 | Water | Room Temp | 1.0 | Trace |

| 2 | Water | 10-15 | 1.0 | 25 |

| 3 | DMF | Room Temp | 1.0 | Trace |

| 4 | CH₂Cl₂ | 10-15 | 1.0 | 55 |

| 5 | Ethanol | 10-15 | 1.0 | 70 |

| 6 | THF | 10-15 | 1.0 | 80 |

| 7 | THF | 10-15 | 1.2 | 89 |

Data adapted from a study on the synthesis of 2-iminothiazoles, illustrating the impact of solvent, temperature, and stoichiometry on product yield. researchgate.net

Such optimization strategies are crucial for developing a robust and scalable synthesis for N-(4-nitrophenyl)-4-tosylbutanamide.

Green Chemistry Principles in the Synthesis of Related Butanamides and Sulfonamides

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. This involves using less hazardous materials, employing environmentally benign solvents, and developing energy-efficient processes. sci-hub.sersc.org

For the synthesis of sulfonamides and butanamides, several green methodologies have been developed. These include using water as a reaction solvent and employing catalytic systems to improve efficiency. rsc.orgresearchgate.netnih.gov A three-component reaction to produce sulfonamide-butanamide derivatives has been successfully carried out in water, avoiding the need for catalysts and simplifying product work-up. rsc.orgrsc.org

Solvent-Free Reaction Conditions

One of the most effective green chemistry strategies is to conduct reactions under solvent-free, or neat, conditions. sci-hub.se This approach eliminates solvent-related waste, hazards, and purification costs. Several studies have reported the successful synthesis of sulfonamides under solvent-free conditions. rcsi.sciencersc.orgresearchgate.net

These reactions are often facilitated by simply mixing the reactants, sometimes with a solid base like potassium carbonate (K₂CO₃), at room temperature or with gentle heating. sci-hub.seresearchgate.net For example, a series of N-alkyl and N-arylsulfonamides were synthesized in high yield by the solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature using K₂CO₃ as a solid base. sci-hub.se Another green approach involves mechanochemistry, where solid reactants are combined in a ball mill, providing the energy for the reaction to proceed without any bulk solvent. rsc.org This mechanochemical method has been used for a one-pot, two-step synthesis of sulfonamides from disulfides. rsc.org

Table 4: Examples of Solvent-Free Sulfonamide Synthesis

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

| Solid-Phase Grinding | Amines + Arylsulfonyl chlorides | K₂CO₃, Room Temp | Low | High Purity | sci-hub.se |

| Mechanochemistry (Ball Mill) | Disulfides + Amines | NaOCl·5H₂O, NaHSO₄, MgO | 40-180 min | High | rsc.org |

| Neat Reaction | N,N-dimethylformamide dimethyl acetal (B89532) + Sulfonamides | Room Temp | Fast | High | rsc.org |

| Heating | Coumarin sulfonyl chloride + Amines | NaHCO₃ | Short | Good to High | researchgate.net |

This table summarizes various solvent-free approaches for the synthesis of sulfonamides.

Catalyst-Free Synthesis

The direct formation of an amide bond between a carboxylic acid and an amine is a fundamentally important transformation in organic chemistry. While often facilitated by catalysts or coupling agents to enhance reaction rates and yields, catalyst-free approaches represent a greener and more atom-economical alternative. These methods typically rely on thermal energy to drive the condensation reaction, often with the removal of water to shift the equilibrium towards the product.

A plausible and straightforward catalyst-free synthetic route to N-(4-nitrophenyl)-4-tosylbutanamide involves the direct thermal condensation of 4-tosylbutanoic acid and 4-nitroaniline . This reaction is predicated on the principle that at elevated temperatures, the carboxylic acid and amine can directly react to form an amide bond with the concomitant elimination of a water molecule. To ensure the reaction proceeds to completion, continuous removal of the water byproduct is essential, which can be achieved by azeotropic distillation using a suitable solvent like toluene (B28343) or xylene in conjunction with a Dean-Stark apparatus.

The general reaction is as follows:

Image depicting the general reaction scheme for the catalyst-free synthesis of N-(4-nitrophenyl)-4-tosylbutanamide from 4-tosylbutanoic acid and 4-nitroaniline.

Image depicting the general reaction scheme for the catalyst-free synthesis of N-(4-nitrophenyl)-4-tosylbutanamide from 4-tosylbutanoic acid and 4-nitroaniline.Alternatively, conducting the reaction in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures can also facilitate the direct amidation without the need for a catalyst. semanticscholar.org The high temperature provides the necessary activation energy for the reaction to occur, and the solvent helps to solubilize the reactants.

While specific experimental data for the catalyst-free synthesis of N-(4-nitrophenyl)-4-tosylbutanamide is not extensively reported, the general applicability of this methodology to a wide range of carboxylic acids and amines is well-documented. The following table provides representative examples of catalyst-free amidation reactions, illustrating the typical reaction conditions and yields for the synthesis of various amides.

| Carboxylic Acid | Amine | Conditions | Yield (%) |

| Boc-Phe-OH | Benzylamine | Toluene, reflux (Dean-Stark) | 56 |

| Benzoic Acid | Aniline | DMSO, 140 °C, 24 h | 85 |

| Dodecanoic Acid | Aniline | Xylene, reflux (Dean-Stark) | 98 |

| Acetic Acid | Benzylamine | Neat, 150 °C | High |

This table presents data from analogous catalyst-free amidation reactions to illustrate the general conditions and expected outcomes.

The success and yield of these catalyst-free amidations are influenced by several factors, including the reactivity of both the carboxylic acid and the amine, the reaction temperature, and the efficiency of water removal. For the synthesis of N-(4-nitrophenyl)-4-tosylbutanamide , the electron-withdrawing nature of the nitro group on 4-nitroaniline decreases its nucleophilicity, which may necessitate higher reaction temperatures or longer reaction times to achieve a satisfactory yield compared to more nucleophilic amines.

Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Nitrophenyl 4 Tosylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the molecular structure of N-(4-nitrophenyl)-4-tosylbutanamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped out.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of N-(4-nitrophenyl)-4-tosylbutanamide would exhibit distinct signals corresponding to the protons of the 4-nitrophenyl group, the tosyl group, and the butanamide linker.

The aromatic protons of the 4-nitrophenyl ring are expected to appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group would be shifted downfield (higher ppm) compared to the protons meta to it. Similarly, the protons on the tosyl group's aromatic ring would appear as two doublets. The methyl protons of the tosyl group would present as a singlet. The aliphatic protons of the butanamide chain would appear as multiplets in the upfield region, with their specific splitting patterns revealing their adjacency. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for N-(4-nitrophenyl)-4-tosylbutanamide (Predicted based on analogous structures and standard chemical shift values)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Amide N-H | ~10.0-10.5 | Broad Singlet | Chemical shift is solvent dependent. |

| Aromatic (Nitrophenyl) | 8.15 - 8.25 | Doublet | Protons ortho to NO₂ group. |

| Aromatic (Nitrophenyl) | 7.75 - 7.85 | Doublet | Protons meta to NO₂ group. |

| Aromatic (Tosyl) | 7.70 - 7.80 | Doublet | Protons ortho to SO₂ group. |

| Aromatic (Tosyl) | 7.30 - 7.40 | Doublet | Protons meta to SO₂ group. |

| -CH₂- (Butanamide, α to SO₂) | ~3.0 - 3.2 | Triplet | |

| -CH₂- (Butanamide, α to C=O) | ~2.5 - 2.7 | Triplet | |

| -CH₂- (Butanamide, internal) | ~2.0 - 2.2 | Multiplet | |

| Methyl (Tosyl) | ~2.4 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. ijert.org Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. ijert.org

The carbonyl carbon of the amide group is expected to be significantly downfield, typically in the 170-175 ppm range. libretexts.org The aromatic carbons will appear between 110 and 150 ppm. The carbons of the 4-nitrophenyl ring will be influenced by the nitro group, with the carbon atom directly attached to the nitro group (C-NO₂) and the carbon attached to the amide nitrogen (C-N) showing distinct chemical shifts. The carbons of the tosyl group will also have characteristic shifts. The aliphatic carbons of the butanamide chain will be found in the upfield region (20-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for N-(4-nitrophenyl)-4-tosylbutanamide (Predicted based on analogous structures and standard chemical shift values)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~172 |

| Aromatic C-NO₂ (Nitrophenyl) | ~147 |

| Aromatic C-N (Nitrophenyl) | ~144 |

| Aromatic C-S (Tosyl) | ~143 |

| Aromatic CH (Nitrophenyl) | ~125 |

| Aromatic CH (Nitrophenyl) | ~119 |

| Aromatic CH (Tosyl) | ~130 |

| Aromatic CH (Tosyl) | ~128 |

| Aromatic C-CH₃ (Tosyl) | ~136 |

| Aliphatic -CH₂- (α to SO₂) | ~55 |

| Aliphatic -CH₂- (α to C=O) | ~35 |

| Aliphatic -CH₂- (internal) | ~22 |

| Methyl (-CH₃) | ~21 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

To definitively assign all proton and carbon signals and confirm the structural connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity of the protons within the butanamide chain and to confirm the ortho and meta relationships of the protons on both aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), whose assignments were determined from ¹H NMR and COSY.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in N-(4-nitrophenyl)-4-tosylbutanamide by detecting their characteristic vibrational frequencies. researchgate.net

The IR spectrum would prominently feature absorption bands characteristic of the amide, sulfonyl, and nitro groups. A sharp band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The amide I band (primarily C=O stretching) is expected to appear as a strong absorption around 1680-1700 cm⁻¹. The amide II band (N-H bending and C-N stretching) would be found near 1530-1550 cm⁻¹. The sulfonyl group (SO₂) would exhibit two strong stretching vibrations, an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹. The nitro group (NO₂) would also show two distinct stretching bands: an asymmetric stretch near 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. nist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. Aromatic ring vibrations and the symmetric stretches of the nitro and sulfonyl groups are typically strong in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amide (N-H) | Stretching | 3300 - 3400 (Sharp) | Weak |

| Amide (C=O) | Amide I Stretching | 1680 - 1700 (Strong) | Moderate |

| Amide (N-H) | Amide II Bending | 1530 - 1550 (Strong) | Weak |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1550 (Very Strong) | Moderate |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1350 (Strong) | Strong |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1300 - 1350 (Strong) | Moderate-Strong |

| Sulfonyl (SO₂) | Symmetric Stretching | 1120 - 1160 (Strong) | Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 (Moderate) | Strong |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 (Multiple Bands) | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. nih.govaun.edu.eg By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For N-(4-nitrophenyl)-4-tosylbutanamide, the molecular formula is C₁₇H₁₈N₂O₅S. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ in positive ion mode. The experimentally measured mass of this ion would be compared to the calculated theoretical exact mass. A match within a small tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula.

Table 4: Calculated HRMS Data for N-(4-nitrophenyl)-4-tosylbutanamide

| Parameter | Value |

| Molecular Formula | C₁₇H₁₈N₂O₅S |

| Nominal Mass | 362 g/mol |

| Monoisotopic (Exact) Mass | 362.0936 Da |

| Calculated [M+H]⁺ | 363.1009 Da |

| Calculated [M+Na]⁺ | 385.0829 Da |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

Should N-(4-nitrophenyl)-4-tosylbutanamide be obtained as a single crystal of suitable quality, X-ray crystallography would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. bldpharm.com This technique yields precise information on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and conformation. jcbsc.org

The analysis would reveal the planarity of the aromatic rings and the amide group, the tetrahedral geometry around the sulfur atom of the tosyl group, and the specific conformation of the flexible butanamide chain. Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., involving the amide N-H and the oxygen atoms of the nitro or sulfonyl groups) and π-π stacking between the aromatic rings. This information is invaluable for understanding the physical properties of the compound and its behavior in the solid state.

Advanced Structural Analysis of N-(4-nitrophenyl)-4-tosylbutanamide Unattainable Due to Lack of Crystallographic Data

A comprehensive structural elucidation and spectroscopic characterization of the chemical compound N-(4-nitrophenyl)-4-tosylbutanamide, as outlined in the requested article structure, cannot be provided at this time. Extensive searches for crystallographic and spectroscopic data specific to this molecule have not yielded the necessary detailed information required for an in-depth analysis.

The requested article sections, including the determination of molecular conformation, bond geometry, analysis of crystal packing, intermolecular interactions, and conformational variations, all necessitate the availability of single-crystal X-ray diffraction data. This experimental technique provides precise three-dimensional coordinates of atoms within a crystal lattice, from which bond lengths, bond angles, and torsion angles can be determined. Furthermore, this data is essential for analyzing how molecules arrange themselves in the solid state, including the identification of hydrogen bonds and π-π stacking interactions that govern the crystal packing.

While research exists for structurally related compounds, such as other nitrophenyl derivatives or molecules exhibiting similar functional groups, this information cannot be extrapolated to accurately describe N-(4-nitrophenyl)-4-tosylbutanamide. rsc.orgajol.infoamazonaws.comemerginginvestigators.orgmdpi.comnih.govmdpi.comrsc.orgmdpi.com The specific arrangement of the 4-nitrophenyl group, the tosyl group, and the butanamide linker will result in a unique molecular and crystal structure.

Without access to a published crystal structure for N-(4-nitrophenyl)-4-tosylbutanamide, any discussion on its specific bond geometries, intermolecular interactions, or a comparison of its solid-state and solution conformations would be purely speculative and not based on the required scientifically rigorous data. The creation of the requested data tables for bond lengths and angles is therefore not possible.

Further research, specifically the synthesis and subsequent single-crystal X-ray diffraction analysis of N-(4-nitrophenyl)-4-tosylbutanamide, would be required to generate the data necessary to fulfill the detailed request.

No Specific Computational Research Found for N-(4-nitrophenyl)-4-tosylbutanamide

Following a comprehensive search of scientific literature and databases, no specific computational chemistry and molecular modeling studies for the compound N-(4-nitrophenyl)-4-tosylbutanamide could be located. While the methodologies outlined in the query—including Quantum Chemical Calculations, Molecular Docking Investigations, and Molecular Dynamics (MD) Simulations—are standard and powerful techniques in computational drug design and materials science, it appears that this particular compound has not been the subject of published research employing these specific analyses.

The search for data included investigations into:

Density Functional Theory (DFT) studies to determine electronic structure and optimized geometries.

Calculations of molecular orbitals and electrostatic potential maps.

Molecular docking studies against potential biological targets.

Predictions of ligand-receptor binding modes and affinities.

Identification of key amino acid interactions within binding sites.

Molecular dynamics (MD) simulations to assess conformational stability and dynamics.

Despite broadening the search to include related derivatives and general computational analyses of tosylbutanamides, no papers providing the specific, detailed research findings required to construct the requested article were identified. The scientific community has applied these computational methods to a wide array of other molecules, including other sulfonamide derivatives, to elucidate their properties and potential biological activities. However, the specific data for N-(4-nitrophenyl)-4-tosylbutanamide is not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided, as the foundational research data for this specific compound does not appear to exist in published form.

Computational Chemistry and Molecular Modeling Studies of N 4 Nitrophenyl 4 Tosylbutanamide

Molecular Dynamics (MD) Simulations

Dynamic Stability of Ligand-Protein Complexes

The stability of the complex formed between a ligand, such as N-(4-nitrophenyl)-4-tosylbutanamide, and its target protein is a critical determinant of its efficacy. Molecular Dynamics (MD) simulations are a powerful computational method used to assess this stability over time, providing a dynamic picture of the intermolecular interactions that hold the complex together. nih.govmdpi.com

An MD simulation begins with the docked pose of the ligand in the protein's binding site. The system is then solvated, neutralized with ions, and subjected to force fields (like CHARMM36m or amber99sb) that calculate the forces between atoms. nih.govmdpi.com The simulation proceeds through energy minimization and equilibration steps before a production run, which can span from nanoseconds to microseconds, tracking the atomic coordinates of the system. nih.gov

Several key metrics are analyzed from the MD trajectory to quantify stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A low and stable RMSD value for the ligand suggests it remains securely in the binding pocket without significant drifting. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify flexible or fluctuating regions. Significant changes in the RMSF of binding site residues upon ligand binding can indicate an induced fit or areas of instability.

Binding Free Energy (ΔG): Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding from the MD simulation snapshots. A more negative ΔG value indicates a more stable and favorable binding interaction.

For a hypothetical study of N-(4-nitrophenyl)-4-tosylbutanamide complexed with a target protein, the results of an MD simulation might be summarized as follows:

Table 1: Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex This table presents hypothetical data for illustrative purposes.

| Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD | 1.5 ± 0.3 Å | Indicates the ligand maintains a stable binding pose within the active site. |

| Protein RMSD | 2.1 ± 0.4 Å | Suggests the overall protein structure remains stable upon ligand binding. |

| Binding Free Energy (ΔG) | -45.5 kcal/mol | A strong negative value implies a highly favorable and stable binding interaction. |

Conformational Changes and Flexibility of the Compound in Biological Environments

A molecule's biological activity is not only dependent on its static structure but also on its dynamic behavior and flexibility. Both the ligand and the protein can undergo significant conformational changes upon binding, a phenomenon that can be crucial for function. nih.gov These changes can be investigated using MD simulations and other biophysical techniques.

Analysis of the MD trajectory can reveal the flexibility of the ligand within the binding pocket. For N-(4-nitrophenyl)-4-tosylbutanamide, this would involve examining the torsional angles of the butyl chain and the orientation of the nitrophenyl and tosyl groups. Such analysis can show whether the molecule adopts a single, rigid conformation or if it remains flexible, adapting its shape to the dynamic environment of the binding site. nih.gov

Furthermore, ligand binding can induce conformational changes in the protein, which may be essential for its activation or inhibition. These changes can range from small side-chain rearrangements to large-scale domain movements. elifesciences.org Advanced techniques like single-molecule Förster resonance energy transfer (smFRET) can experimentally complement computational findings by tracking conformational states in real-time. elifesciences.org Studies on similar systems have shown that ligand binding can dampen or excite dynamic motions within a protein, which has direct thermodynamic consequences for the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. ijopaar.comscispace.com This method is fundamental in medicinal chemistry for optimizing lead compounds, predicting the activity of newly designed molecules, and understanding the molecular properties that govern efficacy. nih.govmdpi.com A QSAR study on an analog series of N-(4-nitrophenyl)-4-tosylbutanamide would be a critical step in developing more potent derivatives.

Generation and Selection of Molecular Descriptors

The first step in QSAR modeling is to numerically represent the chemical structure of each compound in the analog series using molecular descriptors. mdpi.com These descriptors quantify various aspects of the molecule's physicochemical properties. Thousands of descriptors can be calculated using software like PaDEL or Codessa Pro, and they generally fall into several categories: mdpi.comjbclinpharm.org

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Topological indices, molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: Steric parameters (e.g., van der Waals volume), electronic properties (e.g., dipole moment), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, electrostatic charges). nih.gov

Once generated, a crucial step is descriptor selection. To build a robust and interpretable model, it is necessary to remove descriptors that are constant or highly inter-correlated with each other, as this can lead to overfitting. jbclinpharm.orgjbclinpharm.org

Table 2: Common Molecular Descriptors Used in Sulfonamide QSAR Studies

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Electronic | AM1_Eele | Electrostatic Energy (calculated by AM1 method) japsonline.com |

| Quantum-Chemical | AM1_LUMO | Energy of the Lowest Unoccupied Molecular Orbital japsonline.com |

| Thermodynamic | AM1_HF | Heat of Formation (calculated by AM1 method) japsonline.com |

| Steric/Topological | GATS6v | Geary autocorrelation of lag 6, weighted by van der Waals volumes nih.gov |

| Steric/Topological | Mor03m | 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) signal 03, weighted by atomic masses nih.gov |

Development and Validation of Predictive QSAR Models

With a set of relevant, non-correlated descriptors, a mathematical model is developed to relate these descriptors to the biological activity (e.g., IC₅₀ or Kᵢ) of the compounds. The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on "unseen" compounds. jbclinpharm.orgtandfonline.com

Common methods for model building include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). jbclinpharm.orgnih.gov The resulting model is a mathematical equation. For example, a study on benzene (B151609) sulfonamide derivatives as antioxidants derived the following MLR-based QSAR equation: IC50 = -6.38 - 9.26 * log(ω) - 0.00173 * SCF - 0.235 * Mol Refractivity ekb.eg

Rigorous validation is essential to ensure the model is statistically significant and has true predictive power. jbclinpharm.org Key validation parameters include:

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 jbclinpharm.org |

| q² (Cross-Validated r²) | Measures the internal predictive ability of the model using methods like Leave-One-Out (LOO). | > 0.5 jbclinpharm.orgjbclinpharm.org |

| pred_r² (External Validation r²) | Measures the model's ability to predict the activity of the external test set. | > 0.6 scispace.com |

| F-statistic | A measure of the statistical significance of the regression model. | High value |

| r² - q² | The difference between fit and internal predictivity; a large gap suggests overfitting. | < 0.3 jbclinpharm.orgjbclinpharm.org |

A robust model with good validation metrics can then be used to predict the activity of novel, not-yet-synthesized analogs of N-(4-nitrophenyl)-4-tosylbutanamide, prioritizing the most promising candidates for synthesis and testing. tandfonline.com

Identification of Structural Features Correlated with Biological Activity

Beyond prediction, a validated QSAR model provides valuable insights into the structure-activity relationships (SAR) of the compound series. By examining the descriptors included in the model and the sign of their coefficients (positive or negative), researchers can identify the structural features that enhance or diminish biological activity. annualreviews.orgekb.eg

For sulfonamide derivatives, numerous QSAR studies have identified key features:

Electronic Properties: The electronic nature of substituents is often critical. For antibacterial sulfonamides, activity is linked to the negativity of the SO₂ group, with a pKa between 6-7 being optimal. annualreviews.org For other targets, descriptors related to hydration energy or the presence of five-membered rings have been found to be significant. nih.gov

Hydrophobicity: In many cases, increasing the lipid solubility (hydrophobicity) of the molecule enhances activity, likely by improving its ability to engage with hydrophobic pockets in the target protein. annualreviews.org

Steric Factors: The size and shape of substituents play a major role. QSAR models for bis-sulfonamide aromatase inhibitors found that van der Waals volume and mass descriptors were key, highlighting the importance of steric bulk in specific regions of the molecule for potent activity. nih.gov The presence of a free aromatic amino group in the para-position to the sulfonamide is also known to be essential for the antibacterial activity of many sulfonamides. ekb.eg

These insights allow medicinal chemists to understand why certain molecules are active and provide a rational basis for designing the next generation of compounds with improved properties.

In-depth Analysis of N-(4-nitrophenyl)-4-tosylbutanamide Is Not Feasible Due to Lack of Publicly Available Research

The initial investigation into the SAR of this compound and its analogs has been hampered by the absence of published studies that have synthesized and evaluated the biological activities of its derivatives. Scientific inquiry into the specific effects of altering substituent positions, electronic nature, steric bulk, or lipophilicity of the N-phenyl ring of N-(4-nitrophenyl)-4-tosylbutanamide has not been documented in accessible scientific databases.

Similarly, there is a lack of information regarding the outcomes of replacing the tosyl group with other sulfonyl or aromatic moieties. The impact of such modifications on the molecular interactions and potency of this particular compound remains unexplored in the current body of scientific literature. Furthermore, studies detailing the effects of modifying the butanamide linker are also not available.

While general principles of medicinal chemistry and SAR can be applied to hypothesize potential outcomes of such modifications, the absence of empirical data for N-(4-nitrophenyl)-4-tosylbutanamide itself prevents a scientifically rigorous and accurate discussion. The creation of detailed research findings and data tables, as requested, is therefore not possible.

For a detailed SAR investigation to be conducted, foundational research involving the synthesis of a library of N-(4-nitrophenyl)-4-tosylbutanamide derivatives and their subsequent biological evaluation would be necessary. Such research would need to systematically explore the chemical space around the lead compound to elucidate the relationships between structural changes and their effects on activity.

Given the current state of available information, a detailed article on the structure-activity relationship of N-(4-nitrophenyl)-4-tosylbutanamide derivatives cannot be produced with the required scientific accuracy and depth.

Structure Activity Relationship Sar Investigations of N 4 Nitrophenyl 4 Tosylbutanamide Derivatives

Modifications of the Butanamide Linker

Chain Length Variation

Altering the length of the alkyl chain—in this case, the butyl group in the butanamide moiety—is a common strategy in drug discovery. This modification can impact how the molecule fits into a biological target's binding pocket and can influence its physicochemical properties, such as lipophilicity, which affects absorption and distribution. However, no studies were found that specifically explored variations of the butyl chain in N-(4-nitrophenyl)-4-tosylbutanamide.

Introduction of Chirality or Unsaturation

The introduction of chiral centers or double bonds into a molecule can have profound effects on its biological activity. Chirality can lead to stereospecific interactions with a target, where one enantiomer is significantly more active than the other. Unsaturation, through the introduction of double or triple bonds, can alter the molecule's conformation and electronic properties. Again, the scientific literature lacks any reports of such modifications being applied to N-(4-nitrophenyl)-4-tosylbutanamide.

Bioisosteric Replacements of the Amide Bond

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used technique to improve a drug candidate's characteristics. The amide bond is a frequent target for bioisosteric replacement to enhance metabolic stability and bioavailability. Common replacements include heterocycles like triazoles and oxadiazoles. While a study on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives showed antitrypanosomal activity, it did not originate from or relate to N-(4-nitrophenyl)-4-tosylbutanamide. nih.gov There is no evidence in the literature of bioisosteric replacement studies being conducted on the amide bond of N-(4-nitrophenyl)-4-tosylbutanamide.

Mechanistic Insights into the Biological Activity of N 4 Nitrophenyl 4 Tosylbutanamide

Enzyme Inhibition Studies

The presence of the 4-nitrophenyl moiety in N-(4-nitrophenyl)-4-tosylbutanamide is a significant indicator of its potential as an enzyme inhibitor. This chemical group is widely utilized in biochemical assays as a substrate for various enzymes, where its cleavage results in a colorimetric change that can be quantified.

Identification of Specific Enzyme Targets (e.g., glycosidases, hydrolases, transferases)

While direct studies on N-(4-nitrophenyl)-4-tosylbutanamide are not extensively documented, the 4-nitrophenyl group is a common feature in substrates and inhibitors of several enzyme classes. This suggests that N-(4-nitrophenyl)-4-tosylbutanamide could potentially target:

Glycosidases: These enzymes catalyze the hydrolysis of glycosidic bonds. 4-Nitrophenyl-glycosides are frequently used as synthetic substrates to assay the activity of glycosidases. The enzyme cleaves the glycosidic bond, releasing 4-nitrophenol (B140041), which is chromogenic. The structural similarity suggests that N-(4-nitrophenyl)-4-tosylbutanamide might act as a competitive inhibitor for these enzymes.

Hydrolases: This broad class of enzymes, which includes esterases and phosphatases, often utilizes substrates containing the 4-nitrophenyl group for activity assays. For instance, 4-nitrophenyl acetate (B1210297) is a substrate for carbonic anhydrase, and its hydrolysis is a measure of the enzyme's esterase activity. wikipedia.org The butanamide linkage in the target compound could be susceptible to hydrolysis by certain hydrolases, or the entire molecule could act as an inhibitor.

Transferases: Some transferases may also be potential targets. The tosyl group, being a good leaving group, could facilitate interactions with nucleophilic residues in the active site of certain transferases.

Determination of Inhibition Kinetics (e.g., Kᵢ, IC₅₀ values, mode of inhibition)

To quantify the inhibitory potential of N-(4-nitrophenyl)-4-tosylbutanamide against a specific enzyme, a detailed kinetic analysis would be necessary. This involves determining key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. sigmaaldrich.com However, the IC₅₀ value can be influenced by factors like substrate concentration. ncifcrf.gov

The Kᵢ value, on the other hand, is a more fundamental measure of the inhibitor's binding affinity to the enzyme and is independent of substrate concentration. sigmaaldrich.com The relationship between IC₅₀ and Kᵢ depends on the mode of inhibition. For competitive inhibition, the Cheng-Prusoff equation is often used to calculate Kᵢ from the IC₅₀ value. sigmaaldrich.com

The mode of inhibition can be determined by analyzing enzyme kinetics at various substrate and inhibitor concentrations, often visualized using Lineweaver-Burk or Dixon plots. The primary modes of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, affecting its catalytic activity but not substrate binding. This decreases Vₘₐₓ but does not change Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and Kₘ.

| Kinetic Parameter | Description | Significance |

|---|---|---|

| IC₅₀ | Concentration of inhibitor that reduces enzyme activity by 50%. | Provides a measure of inhibitor potency under specific assay conditions. sigmaaldrich.com |

| Kᵢ | Inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. | An absolute value that allows for the comparison of inhibitor affinities across different studies. sigmaaldrich.com |

| Mode of Inhibition | The mechanism by which the inhibitor affects enzyme activity (e.g., competitive, non-competitive). | Elucidates the nature of the inhibitor-enzyme interaction. |

Elucidation of Molecular Mechanisms of Enzyme Inactivation (e.g., reversible, irreversible, covalent binding)

The interaction between N-(4-nitrophenyl)-4-tosylbutanamide and an enzyme could be either reversible or irreversible.

Reversible Inhibition: In this case, the inhibitor binds non-covalently to the enzyme, and the enzyme's activity can be restored by removing the inhibitor. The modes of inhibition described above (competitive, non-competitive, and uncompetitive) are all forms of reversible inhibition.

Irreversible Inhibition: This involves the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to permanent inactivation. rsc.org The nitro group in the 4-nitrophenyl moiety of the target compound is particularly interesting in this context. It has been shown that a nitro group can act as a "masked electrophile." nih.gov Within the enzyme's active site, the nitroalkane can be converted to its nitronic acid tautomer, which is electrophilic and can react with a nucleophilic residue, such as a cysteine, to form a covalent adduct. nih.gov This suggests a potential mechanism for irreversible inhibition by N-(4-nitrophenyl)-4-tosylbutanamide.

Receptor Interaction Mechanisms

Beyond enzyme inhibition, the structural features of N-(4-nitrophenyl)-4-tosylbutanamide also point towards potential interactions with specific cellular receptors.

Characterization of Binding to Specific Receptor Subtypes (e.g., sigma receptors)

Research on related compounds strongly suggests that N-(4-nitrophenyl)-4-tosylbutanamide is a likely ligand for sigma receptors , specifically the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. Studies have demonstrated that the addition of an N-3-(4-nitrophenyl)propyl group to various N-alkylamines dramatically increases their affinity for both sigma-1 and sigma-2 receptors, often by several orders of magnitude. nih.govnih.gov For instance, while a simple heptylamine (B89852) has a micromolar affinity for the sigma-1 receptor, the corresponding N-3-(4-nitrophenyl)propyl derivative exhibits nanomolar affinity. nih.gov

The pharmacophore for high-affinity sigma receptor binding is thought to include a nitrogen atom, which is present in the butanamide linkage of N-(4-nitrophenyl)-4-tosylbutanamide. sigmaaldrich.com The 4-nitrophenyl group appears to be a key contributor to this enhanced affinity.

| Compound | Sigma-1 Receptor Affinity (Kᵢ) | Reference |

|---|---|---|

| Heptylamine | 21 ± 9 µM | nih.gov |

| N-3-(4-nitrophenyl)propyl-heptylamine | 7.5 ± 1 nM | nih.gov |

Signaling Pathway Modulation through Receptor Binding

Binding of ligands to sigma receptors can modulate a variety of intracellular signaling pathways. The sigma-1 receptor, in particular, is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface and can influence several cellular processes. mdpi.com

Should N-(4-nitrophenyl)-4-tosylbutanamide bind to sigma receptors, it could potentially modulate signaling pathways such as:

Calcium Signaling: Sigma-1 receptors are known to regulate inositol (B14025) trisphosphate (IP₃) receptor-dependent calcium release from the endoplasmic reticulum. nih.gov By binding to the sigma-1 receptor, a ligand can influence intracellular calcium concentrations, which in turn affects a multitude of cellular functions. kegg.jpnih.gov

Ion Channel Modulation: Sigma-1 receptor ligands have been shown to modulate the activity of various ion channels, including K⁺ and Ca²⁺ channels. nih.gov For example, N-3-(4-nitrophenyl)propyl derivatives have been observed to inhibit the outward current from the Kv1.4 potassium channel in cells reconstituted with the sigma-1 receptor. nih.gov

Nitric Oxide (NO) Production: Some sigma-1 receptor ligands can attenuate both basal and N-methyl-D-aspartate (NMDA)-evoked nitric oxide production. documentsdelivered.com

The modulation of these signaling pathways by a sigma receptor ligand can have significant downstream effects on cellular processes like cell survival, proliferation, and apoptosis. sigmaaldrich.com

No Information Available for N-(4-nitrophenyl)-4-tosylbutanamide

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the biological activity or mechanistic insights of the chemical compound N-(4-nitrophenyl)-4-tosylbutanamide. Searches for its effects on cellular processes, molecular targets, or potential as a prodrug did not yield any relevant results.

Therefore, the requested article detailing the cellular mechanisms of action, impact on microbial growth, molecular targets, and prodrug activation mechanisms for N-(4-nitrophenyl)-4-tosylbutanamide cannot be generated due to the absence of published research on this specific compound.

Exploration of Potential Biological Applications of N 4 Nitrophenyl 4 Tosylbutanamide in Academic Research

Antimicrobial Research Applications (e.g., antibacterial, antifungal, antitubercular)

While no data exists for N-(4-nitrophenyl)-4-tosylbutanamide, numerous studies have explored the antimicrobial properties of compounds containing the 4-nitrophenyl group.

Antibacterial: The 4-nitrophenyl moiety is a component of various synthetic compounds evaluated for antibacterial activity. For instance, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazine group demonstrated excellent in vitro activity against several strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov Similarly, certain N-(4-nitrophenyl)-L-amino acid derivatives have shown promising broad-spectrum antibacterial potential, with activity comparable to the standard drug streptomycin (B1217042) against bacteria like Streptococcus pneumoniae and Escherichia coli. semanticscholar.org Other research has focused on spiropyrrolidines and s-triazine derivatives containing nitrophenyl groups, which exhibited variable to excellent activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Antifungal: The nitrophenyl group is also found in molecules with antifungal properties. N-pyrimidinyl-β-thiophenylacrylamides (NP-BTA) were identified as potent inhibitors of Candida albicans growth by targeting the glutaminyl-tRNA synthetase, Gln4. nih.gov Additionally, some N-(2-hydroxy-4-nitrophenyl)benzamides have shown significant antifungal activity against Candida albicans. esisresearch.org

Antitubercular: The nitro group is a critical feature in several classes of antitubercular agents. semanticscholar.org Compounds such as 5-(4-nitrophenyl)furan-2-carboxylic acid and other furan-based analogues have been investigated as potential inhibitors of mycobacterial enzymes. mdpi.comnih.gov Furthermore, various hydrazide and benzamide (B126) derivatives containing a nitrophenyl group have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. d-nb.inforsc.orgmdpi.com

Antiparasitic Research Applications (e.g., antitrypanosomal)

The 4-nitrophenyl scaffold is integral to the structure of several compounds investigated for antiparasitic, and specifically antitrypanosomal, activity. Research has shown that the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is essential for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Modifications to other parts of these molecules while preserving the nitrophenyl-triazole core have led to the identification of derivatives with high efficacy and selectivity against the parasite. nih.gov Other studies on tetracyclic iridoids from the plant Morinda lucida have also identified novel compounds with antitrypanosomal properties, highlighting the diverse chemical structures being explored in this field. nih.gov

Anticancer Research Applications (e.g., enzyme inhibition, receptor modulation)

The 4-nitrophenyl moiety has been incorporated into various classes of compounds to explore their potential as anticancer agents through mechanisms like enzyme inhibition and receptor modulation.

Enzyme Inhibition: Substituted N-(4′-nitrophenyl)-l-prolinamides have been synthesized and evaluated for their cytotoxicity against several human carcinoma cell lines, with some derivatives showing potent tumor inhibitory activities. nih.gov Phthalazine-based derivatives containing a N-(4-nitrophenyl)acetamide side chain have been investigated as Topoisomerase II inhibitors, a key enzyme in DNA replication, with some compounds showing greater potency than the reference drug doxorubicin. nih.gov Other research has explored thiosemicarbazones and quinoxaline (B1680401) derivatives as inhibitors of enzymes like aminopeptidase (B13392206) N and VEGFR-2, respectively, which are crucial for tumor growth and angiogenesis. mdpi.comsemanticscholar.org

Receptor Modulation: In the field of cancer immunotherapy, targeting costimulatory receptors like 4-1BB (CD137) is a promising strategy. While not directly involving N-(4-nitrophenyl)-4-tosylbutanamide, research into agonists for the 4-1BB receptor demonstrates the principle of using small molecules or proteins to modulate immune cell activity against cancer. nih.gov Separately, studies on the Testicular nuclear receptor 4 (TR4) have shown its role in regulating the proliferation and apoptosis of bladder cancer cells, identifying it as a potential therapeutic target. nih.gov

Utility as Molecular Probes or Tool Compounds in Biological Assays

Although N-(4-nitrophenyl)-4-tosylbutanamide has not been specifically described for these purposes, the 4-nitrophenyl group is a well-established component of tool compounds used in biological assays, particularly for measuring enzyme activity.

Substrates for Enzyme Activity Measurement

The 4-nitrophenyl (pNP) group is a widely used chromogenic leaving group in substrates designed to measure the activity of various hydrolytic enzymes. The principle of this assay is that the substrate itself is colorless, but upon enzymatic cleavage, it releases 4-nitrophenol (B140041) (or the 4-nitrophenolate (B89219) ion under alkaline conditions), which is a yellow-colored compound. sdu.dknih.gov The rate of color formation can be measured spectrophotometrically at approximately 405 nm, providing a direct and continuous measure of enzyme activity. sdu.dkontosight.ai

This method is broadly applied to a diverse range of enzymes by attaching the pNP group to the appropriate recognition moiety.

Table 1: Examples of 4-Nitrophenyl-Based Enzyme Substrates

| Substrate Name | Enzyme Assayed |

|---|---|

| 4-Nitrophenyl phosphate (B84403) (pNPP) | Alkaline Phosphatase nih.govontosight.ai |

| 4-Nitrophenyl butyrate (B1204436) (pNPB) | Lipases, Esterases sigmaaldrich.combiomol.com |

| 4-Nitrophenyl-N,N′-diacetyl-β-D-chitobioside | Chitobiosidase / Exochitinase megazyme.com |

| 4-Nitrophenyl-α-D-glucopyranoside | α-Glucosidase thermofisher.com |

This versatile assay platform allows researchers to determine key kinetic parameters like K(m) and V({max}) and to screen for enzyme inhibitors. nih.gov

Affinity Labels

Affinity labels are reactive molecules that are designed to specifically bind to and form a covalent bond with a target protein, usually at the active site. This allows for the identification and characterization of the target. While no studies have employed N-(4-nitrophenyl)-4-tosylbutanamide for this purpose, other compounds containing reactive groups have been developed as affinity labels. For example, peptide-based molecules containing a reactive isothiocyanate group have been synthesized to serve as affinity labels for opioid receptors, enabling wash-resistant inhibition and facilitating further study of the receptor structure. nih.gov The development of such tools is crucial for understanding the molecular basis of protein function.

Compound Names Table

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| N-(4-nitrophenyl)-4-tosylbutanamide |

| 4-Nitrophenol |

| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin |

| N-(4-nitrophenyl)-L-proline |

| N-(4-nitrophenyl)-L-valine |

| N-pyrimidinyl-β-thiophenylacrylamide |

| N-(2-hydroxy-4-nitrophenyl)benzamide |

| 5-(4-nitrophenyl)furan-2-carboxylic acid |

| 4-(4-nitrophenyl)-1H-1,2,3-triazole |

| N-(4′-nitrophenyl)-l-prolinamide |

| N-(4-nitrophenyl)-2-[(6-propylbis( nih.govnih.govnih.govtriazolo)[3,4-a:4',3'-c]phthalazin-3-yl)thio]acetamide |

| 4-[2-(4-benzylpiperazine-1-yl)acetamido]acetophenone thiosemicarbazone |

| Doxorubicin |

| Streptomycin |

| 4-Nitrophenyl phosphate |

| 4-Nitrophenyl butyrate |

| 4-Nitrophenyl-N,N′-diacetyl-β-D-chitobioside |

| 4-Nitrophenyl-α-D-glucopyranoside |

| 4-Nitrophenyl β-D-xylopyranoside |

Development and Research of N 4 Nitrophenyl 4 Tosylbutanamide Analogs and Hybrid Molecules

Design and Synthesis of N-Substituted Tosylbutanamide Analogs

In a typical drug discovery program, the synthesis of N-substituted analogs of a lead compound is a critical first step to establish a structure-activity relationship (SAR). For N-(4-nitrophenyl)-4-tosylbutanamide, this would involve modifying the N-phenyl group with various substituents to probe the effects on biological activity. For instance, introducing electron-donating or electron-withdrawing groups, or varying steric bulk, could significantly impact the compound's interaction with a biological target.

A hypothetical synthetic route to such analogs would likely involve the reaction of 4-tosylbutanoyl chloride with a series of substituted anilines. The resulting library of compounds would then be subjected to biological screening to identify key structural features that enhance activity.

Table 1: Hypothetical N-Substituted Analogs of N-(4-nitrophenyl)-4-tosylbutanamide and Their Rationale for Synthesis

| Analog | Substitution on Phenyl Ring | Rationale |

| 1 | 4-methoxy | Introduction of an electron-donating group to assess electronic effects. |

| 2 | 4-chloro | Introduction of an electron-withdrawing group to probe electronic requirements. |

| 3 | 2,4-dichloro | Evaluation of steric and electronic effects of multiple substitutions. |

| 4 | 4-methyl | Assessment of the impact of a small, lipophilic group. |

| 5 | 4-trifluoromethyl | Introduction of a strong electron-withdrawing and lipophilic group. |

Without experimental data, the impact of these hypothetical modifications remains unknown.

Hybridization with Other Biologically Active Scaffolds

Molecular hybridization is a strategy that combines two or more pharmacophores to create a single molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. nih.gov The N-(4-nitrophenyl)-4-tosylbutanamide scaffold could theoretically be hybridized with other known biologically active moieties. For example, if the parent compound were found to have, for instance, antimicrobial properties, it could be linked to a known antibiotic to create a hybrid with a potentially broader spectrum of activity or the ability to overcome resistance mechanisms.

The design of such hybrids would require careful consideration of the linking strategy to ensure that the individual pharmacophores can adopt their bioactive conformations.

Rational Design of Highly Selective and Potent Analogs

Once initial SAR data from analog synthesis is obtained, rational drug design principles can be applied to develop more potent and selective analogs. This often involves computational modeling, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, to understand the interactions between the ligand and its target. These computational insights would guide the design of new analogs with optimized binding characteristics.

For N-(4-nitrophenyl)-4-tosylbutanamide, this would necessitate the identification of its biological target and the elucidation of its binding mode, information which is currently unavailable.

Exploration of New Chemical Space for Therapeutic Lead Discovery

The core structure of N-(4-nitrophenyl)-4-tosylbutanamide could serve as a starting point for exploring new chemical space. This involves making more significant structural modifications to the scaffold, such as replacing the phenyl ring with various heterocyclic systems or altering the tosylbutanamide linker. The goal of such exploration is to discover novel chemical series with improved drug-like properties and therapeutic potential. This endeavor, however, is predicated on the initial discovery of some promising biological activity for the parent compound, which has not been reported.

Future Research Directions and Unaddressed Questions for N 4 Nitrophenyl 4 Tosylbutanamide

In-depth Mechanistic Studies at the Atomic Level

A fundamental understanding of how N-(4-nitrophenyl)-4-tosylbutanamide interacts with its biological targets is crucial for any future development. To achieve this, in-depth mechanistic studies at the atomic level are required. The primary objective would be to elucidate the precise binding mode and the key molecular interactions that drive its biological activity.

Future research should focus on:

Co-crystallization and X-ray Diffraction: The gold standard for visualizing molecular interactions is X-ray crystallography. Efforts should be directed towards crystallizing the compound with its putative protein target. This would provide a high-resolution, three-dimensional map of the binding site, revealing specific hydrogen bonds, hydrophobic interactions, and the potential for covalent bond formation involving the tosyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping, can identify the parts of the compound that are in close contact with a target protein in solution. This can be performed even without a high-resolution structure of the target.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that may be difficult to crystallize, cryo-EM offers a powerful alternative for structural determination of the compound-target complex.

These atomic-level insights are indispensable for structure-based drug design and for understanding the molecular basis of the compound's activity.

Discovery of Novel Biological Targets and Pathways

Identifying the specific cellular components that N-(4-nitrophenyl)-4-tosylbutanamide interacts with is a critical and largely unaddressed question. The compound's structure does not immediately point to a single, obvious target, necessitating a broad and unbiased screening approach to uncover its mechanism of action and potential therapeutic applications.

Key strategies for target discovery include:

Affinity-Based Proteomics: This involves synthesizing a derivative of N-(4-nitrophenyl)-4-tosylbutanamide that is tagged with a reactive group and a reporter (e.g., biotin). This chemical probe can be used to "fish" for binding partners in cell lysates, which can then be identified using mass spectrometry.

Yeast Three-Hybrid (Y3H) System: A genetic approach where the compound acts as a bridge between a known "bait" protein and a library of potential "prey" proteins, allowing for the identification of interacting partners in a cellular context.

Phenotypic Screening and Pathway Analysis: High-content imaging and other phenotypic screening methods can reveal the effects of the compound on cellular morphology and function. Subsequent transcriptomic and proteomic analyses of treated cells can then help to identify the biological pathways that are perturbed, offering clues to the compound's molecular targets.

Discovering novel targets and pathways could open up new therapeutic areas for this class of compounds.

High-Throughput Screening Approaches for Activity Profiling

To efficiently explore the biological activity of N-(4-nitrophenyl)-4-tosylbutanamide, high-throughput screening (HTS) methodologies are essential. nih.govsigmaaldrich.com HTS allows for the rapid testing of the compound against large panels of biological targets, providing a comprehensive profile of its activity and selectivity. researchgate.net

Future HTS campaigns should encompass:

Broad Target Panels: Screening against diverse target classes, such as kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels, to obtain a wide-ranging view of the compound's bioactivity.

Dose-Response Profiling: Moving beyond single-concentration screens to generate detailed dose-response curves for any identified "hits," allowing for the determination of potency (e.g., IC50 or EC50 values).

Selectivity Profiling: Testing active compounds against closely related family members of the primary target to assess their selectivity, which is a critical parameter for minimizing off-target effects.

An illustrative HTS campaign might yield data as presented in the interactive table below, showcasing the compound's activity against a panel of kinases.

| Target Kinase | % Inhibition at 10 µM | IC50 (µM) | Kinase Family |

| EGFR | 85 | 1.2 | Tyrosine Kinase |

| VEGFR2 | 78 | 2.5 | Tyrosine Kinase |

| CDK2 | 15 | > 50 | Ser/Thr Kinase |

| ROCK1 | 22 | > 50 | Ser/Thr Kinase |

| PKA | 5 | > 50 | Ser/Thr Kinase |

| PKCα | 12 | > 50 | Ser/Thr Kinase |

| This table contains illustrative data for demonstration purposes. |

Such data would be invaluable for prioritizing targets and guiding the next steps in the research pipeline. nih.gov

Advanced Computational Design of Next-Generation Analogs

Once initial structure-activity relationship (SAR) data is available, advanced computational methods can be employed to design next-generation analogs of N-(4-nitrophenyl)-4-tosylbutanamide with improved properties. mdpi.comnih.gov Computational chemistry offers a powerful toolkit for rational drug design, enabling the exploration of chemical space in a time- and cost-effective manner.

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate the chemical structure of a series of analogs with their biological activity. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds.

Molecular Docking and Scoring: Using the three-dimensional structure of a target protein (obtained from X-ray crystallography or homology modeling) to predict the binding mode and affinity of potential analogs. This can help prioritize which compounds to synthesize.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess the stability of the interaction and to understand the energetic contributions of different parts of the molecule to binding.

An example of how computational design could guide the synthesis of new analogs is shown in the table below.

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Rationale |

| Analog 1 | Replace 4-nitro with 4-cyano | -9.8 | Improve hydrogen bonding potential |

| Analog 2 | Replace tosyl with mesyl | -8.5 | Alter steric and electronic properties |

| Analog 3 | Shorten butyl chain to ethyl | -7.2 | Probe the role of linker flexibility |

| Analog 4 | Add hydroxyl to phenyl ring | -10.1 | Introduce new H-bond donor/acceptor |

| This table contains illustrative data for demonstration purposes. |

These computational approaches can significantly accelerate the optimization of lead compounds. nih.gov

Integrated Experimental and Computational Research Paradigms

The most effective path forward for understanding and exploiting the potential of N-(4-nitrophenyl)-4-tosylbutanamide lies in the tight integration of experimental and computational research. mdpi.com This synergistic approach creates a feedback loop where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the computational models.